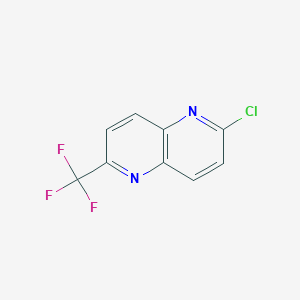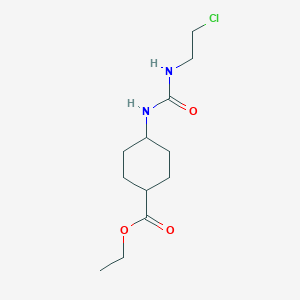
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C12H20ClNO3. It is known for its unique structure, which includes a cyclohexane ring substituted with an ethyl ester and a chloroethylcarbamoylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-chloroethyl isocyanate to introduce the chloroethylcarbamoylamino group. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides and amines, respectively .
科学的研究の応用
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethylcarbamoylamino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
類似化合物との比較
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-bromoethylcarbamoylamino)cyclohexane-1-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Ethyl 4-(2-iodoethylcarbamoylamino)cyclohexane-1-carboxylate: Similar structure but with an iodoethyl group.
Ethyl 4-(2-methylcarbamoylamino)cyclohexane-1-carboxylate: Similar structure but with a methylcarbamoylamino group instead of a chloroethylcarbamoylamino group.
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound .
特性
CAS番号 |
33193-44-1 |
|---|---|
分子式 |
C12H21ClN2O3 |
分子量 |
276.76 g/mol |
IUPAC名 |
ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h9-10H,2-8H2,1H3,(H2,14,15,17) |
InChIキー |
KTMFDGZEPONSKF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


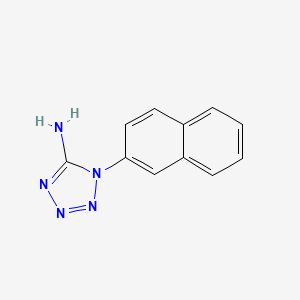

![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)

![3-{[2-(Dichloroamino)-2-methylpropoxy]carbonyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B13996419.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)
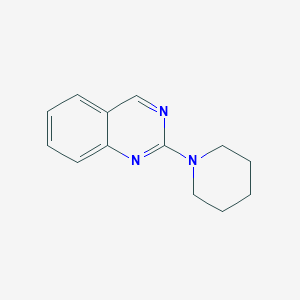

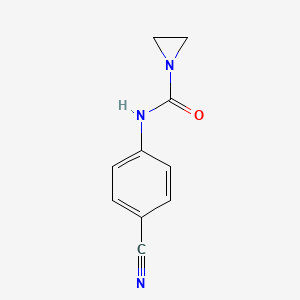
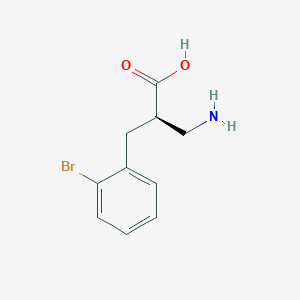
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
